9-Azabicyclo[3.3.1]nonan-3-ylmethanol
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Overview
Description
9-Azabicyclo[3.3.1]nonan-3-ylmethanol is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ylmethanol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one . Another approach involves the use of a ruthenium catalyst in the presence of hydrogen to achieve the reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and catalysts to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-ylmethanol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride and hydrogen with ruthenium catalysts are used for reduction reactions.
Substitution: Nucleophiles such as o-phenylenediamine and 2-aminobenzenethiol are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various spiro heterocyclic compounds.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-ylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-ylmethanol involves its ability to act as a catalyst in oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), facilitates the transfer of oxygen atoms to alcohols, converting them into carbonyl compounds . This catalytic activity is enhanced by the presence of copper catalysts, which help to stabilize the reaction intermediates and improve the overall efficiency of the process .
Comparison with Similar Compounds
Similar Compounds
2-Azaadamantane-N-oxyl: Another stable nitroxyl radical used in oxidation reactions.
1-Methyl-2-azaadamantane-N-oxyl: Similar in structure and function to 9-Azabicyclo[3.3.1]nonan-3-ylmethanol.
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): A widely used nitroxyl radical for oxidation reactions.
Uniqueness
This compound is unique due to its bicyclic structure, which provides stability and enhances its catalytic activity in oxidation reactions. Its ability to efficiently catalyze the oxidation of alcohols to carbonyl compounds, especially in the presence of copper catalysts, sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ylmethanol |
InChI |
InChI=1S/C9H17NO/c11-6-7-4-8-2-1-3-9(5-7)10-8/h7-11H,1-6H2 |
InChI Key |
XVLWAEKEQUJDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)CO |
Origin of Product |
United States |
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